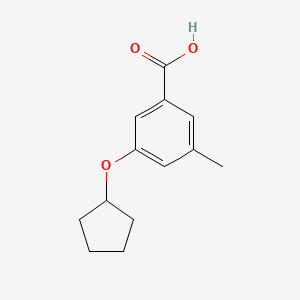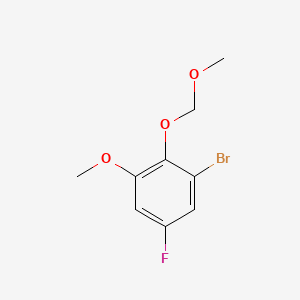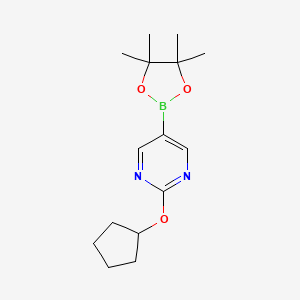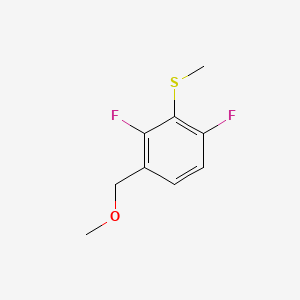![molecular formula C45H71N15O14S2 B14764015 [Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
[Arg8]-Vasotocin acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Arg8]-Vasotocin acetate is a neurohypophyseal peptide belonging to the vasopressin/oxytocin hormone family. It is known for its role in mediating various social behaviors, including reproduction, and for its involvement in the regulation of the adrenocortical stress response and water balance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Arg8]-Vasotocin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified through large-scale chromatography and lyophilized for storage .
化学反応の分析
Types of Reactions
[Arg8]-Vasotocin acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Performed using mild oxidizing agents like iodine in aqueous solution.
Reduction: Typically carried out using DTT or TCEP in a buffered solution.
Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.
Major Products
The major products of these reactions include various analogs of this compound with altered biological activities and stability profiles .
科学的研究の応用
[Arg8]-Vasotocin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior and stress response in various animal models.
Medicine: Explored for potential therapeutic applications in disorders related to water balance and stress.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
作用機序
[Arg8]-Vasotocin acetate exerts its effects by binding to specific receptors in the brain and peripheral tissues. These receptors are part of the G-protein coupled receptor family and include vasopressin and oxytocin receptors. Upon binding, the peptide activates intracellular signaling pathways involving cyclic AMP and calcium ions, leading to various physiological responses .
類似化合物との比較
Similar Compounds
Vasopressin: Another neurohypophyseal peptide with similar functions but different receptor affinities.
Oxytocin: Shares structural similarities and some overlapping functions with [Arg8]-Vasotocin acetate.
Desmopressin: A synthetic analog of vasopressin with enhanced stability and selectivity for vasopressin receptors.
Uniqueness
This compound is unique in its ability to mediate both vasopressin-like and oxytocin-like activities, making it a valuable tool for studying the interplay between these two hormone systems .
特性
分子式 |
C45H71N15O14S2 |
|---|---|
分子量 |
1110.3 g/mol |
IUPAC名 |
acetic acid;(2S)-1-[(4R,10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2R)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N15O12S2.C2H4O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;1-2(3)4/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);1H3,(H,3,4)/t21-,24+,25+,26+,27?,28?,29+,30+,34+;/m1./s1 |
InChIキー |
BNCSCWMGLBYUQN-LLDOZQRVSA-N |
異性体SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)




![[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)


![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
